molecular formula C10H8O4 B2406140 Methyl 6-hydroxybenzofuran-2-carboxylate CAS No. 182747-75-7

Methyl 6-hydroxybenzofuran-2-carboxylate

Cat. No. B2406140
Key on ui cas rn: 182747-75-7
M. Wt: 192.17
InChI Key: QWFLVOPCTQNVAN-UHFFFAOYSA-N
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Patent
US07868205B2

Procedure details

To a stirred solution of 266 (1.2 g, 4.26 mmol) in methanol (20 mL) was added 10% palladium on charcoal (250 mg). The flask was purged with hydrogen gas for 1 minute and then the reaction was stirred under a hydrogen atmosphere for 15 hours. The palladium was filtered through a celite pad, the filtrate was evaporated under reduced pressure, and the resulting solid dried under vacuum to afford 267 as a white solid (700 mg, 86%). 1H NMR: (DMSO) δ 10.07 (s, 1H), 7.63 (s, 1H), 7.56 (d, J=8.0 Hz, 1H), 6.98 (s, 1H), 6.84 (d, J=9.0 Hz, 1H), 3.84 (s, 3H).
Name
266
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Name
Yield
86%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:21]=[CH:20][C:12]2[CH:13]=[C:14]([C:16]([O:18][CH3:19])=[O:17])[O:15][C:11]=2[CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:21]=[CH:20][C:12]2[CH:13]=[C:14]([C:16]([O:18][CH3:19])=[O:17])[O:15][C:11]=2[CH:10]=1

Inputs

Step One
Name
266
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C=C(O2)C(=O)OC)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred under a hydrogen atmosphere for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with hydrogen gas for 1 minute
Duration
1 min
FILTRATION
Type
FILTRATION
Details
The palladium was filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid dried under vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
OC1=CC2=C(C=C(O2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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